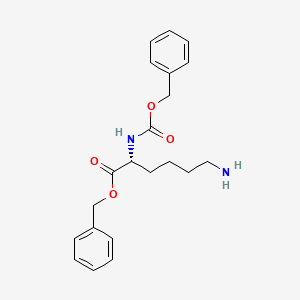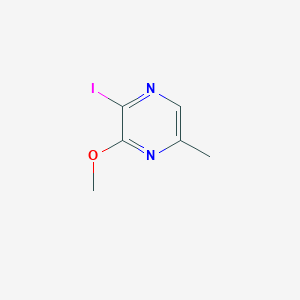
2-Iodo-3-methoxy-5-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3-methoxy-5-methylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methoxy-5-methylpyrazine typically involves the iodination of 3-methoxy-5-methylpyrazine. One common method is the electrophilic aromatic substitution reaction where iodine is introduced into the pyrazine ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-3-methoxy-5-methylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
2-Iodo-3-methoxy-5-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to understand the interactions of pyrazine derivatives with biological macromolecules.
Industry: Used in the flavor and fragrance industry for its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-3-methoxy-5-methylpyrazine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the methoxy and methyl groups can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity towards biological targets, influencing its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-3-methylpyrazine
- 2-Iodo-5-methylpyrazine
- 2-Methoxy-3,5-dimethylpyrazine
Uniqueness
2-Iodo-3-methoxy-5-methylpyrazine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of methoxy and methyl groups further enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C6H7IN2O |
|---|---|
Peso molecular |
250.04 g/mol |
Nombre IUPAC |
2-iodo-3-methoxy-5-methylpyrazine |
InChI |
InChI=1S/C6H7IN2O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3 |
Clave InChI |
DBEAXMSHZTWWME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)
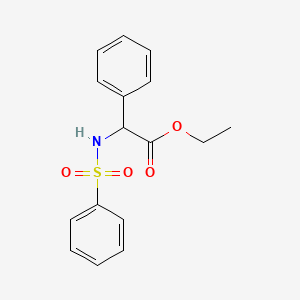
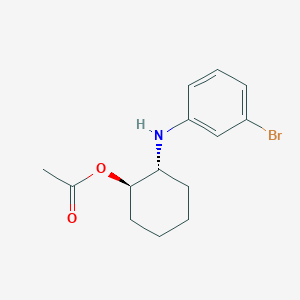
![N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B15249728.png)
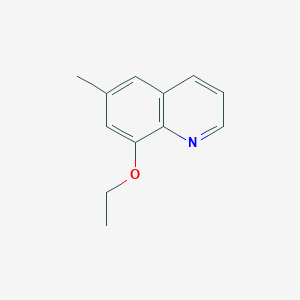
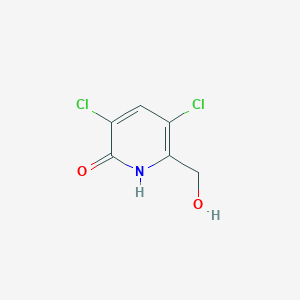

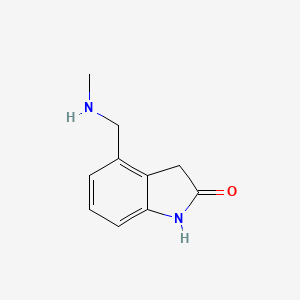
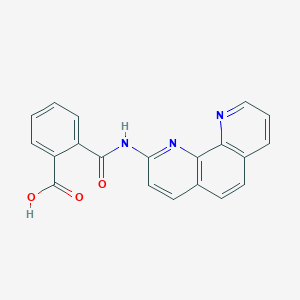
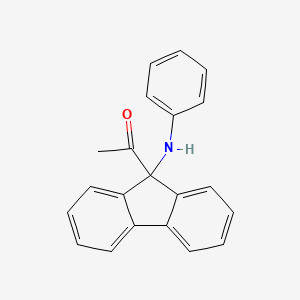
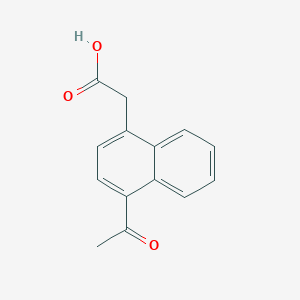
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
